molecular formula C20H21NO3 B2620510 N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide CAS No. 2309598-38-5

N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide

Cat. No. B2620510
CAS RN: 2309598-38-5
M. Wt: 323.392
InChI Key: VLNTVFKYDLSJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide, also known as furamidine or DB75, is a synthetic organic compound with antiparasitic properties. It is a member of the amidine class of compounds, which are known for their broad-spectrum antimicrobial activity. Furamidine has been extensively studied for its potential use in the treatment of various parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis.

Mechanism of Action

The exact mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis in the parasite. Furamidine is known to bind to the minor groove of DNA, where it disrupts the normal functioning of the parasite's DNA replication machinery. This ultimately leads to the death of the parasite.
Biochemical and Physiological Effects
Furamidine has been shown to have a number of biochemical and physiological effects on the parasite. In addition to its effects on DNA synthesis, this compound has been shown to disrupt the parasite's mitochondrial function, leading to a decrease in energy production and ultimately cell death. Furamidine has also been shown to interfere with the parasite's protein synthesis machinery, further contributing to its antiparasitic effects.

Advantages and Limitations for Lab Experiments

Furamidine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its antiparasitic properties, making it a valuable tool for researchers studying parasitic diseases. However, N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide does have limitations. It is relatively toxic to mammalian cells, which limits its potential use in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential for use in drug development.

Future Directions

There are a number of potential future directions for research on N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide. One area of interest is the development of more potent and selective analogs of the compound. Another potential direction is the investigation of this compound's potential use in combination with other antiparasitic drugs, which may enhance its efficacy and reduce the risk of drug resistance. Finally, there is a need for further research to better understand the mechanism of action of this compound, which may ultimately lead to the development of more effective treatments for parasitic diseases.

Synthesis Methods

Furamidine can be synthesized using a variety of methods, including the condensation of 2-furylacetic acid with 2-phenylbutyric acid in the presence of a dehydrating agent such as thionyl chloride. Another common method involves the reaction of 2-furylamine with 2-phenylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with a reagent such as hydrazine hydrate to form the final compound.

Scientific Research Applications

Furamidine has been extensively studied for its potential use in the treatment of various parasitic diseases. In particular, it has shown promising results in the treatment of malaria, a disease caused by the Plasmodium parasite that affects millions of people worldwide. Studies have shown that N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide is effective against both the chloroquine-sensitive and chloroquine-resistant strains of the parasite, making it a potentially valuable tool in the fight against drug-resistant malaria.

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-16(15-8-4-3-5-9-15)20(22)21-14-17(18-10-6-12-23-18)19-11-7-13-24-19/h3-13,16-17H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNTVFKYDLSJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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